molecular formula C13H16O5 B2473619 Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate CAS No. 2095416-99-0

Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate

Cat. No. B2473619
CAS RN: 2095416-99-0
M. Wt: 252.266
InChI Key: QMTLOAJQWMFBCE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate” is an organic compound containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a methyl ester functional group (-COOCH3), which is a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a furan ring substituted with various groups including a methyl ester and a propenyl group attached via an ether linkage . The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The furan ring is aromatic and thus relatively stable, but can undergo electrophilic aromatic substitution. The ester group could undergo reactions such as hydrolysis, reduction, or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, including factors such as its size, shape, functional groups, and stereochemistry .

Scientific Research Applications

Organic Synthesis and Tertiary Butyl Ester Formation

Methyl E serves as a valuable building block in organic synthesis due to its unique structure. Researchers have explored its use in the formation of tertiary butyl esters. These esters find extensive applications in synthetic organic chemistry, acting as protecting groups, intermediates, and precursors for various functional groups . The straightforward introduction of the tert-butoxycarbonyl group into diverse organic compounds using flow microreactor systems has been investigated .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards it might present .

Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its behavior in biological systems, or exploring its potential uses in areas such as medicinal chemistry or materials science .

properties

IUPAC Name

methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)6-5-10-7-9(8-17-10)12(15)16-4/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTLOAJQWMFBCE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.